molecular formula C26H24P+ B12666764 Benzyl(4-methylphenyl)diphenylphosphorane CAS No. 13432-86-5

Benzyl(4-methylphenyl)diphenylphosphorane

Cat. No.: B12666764
CAS No.: 13432-86-5
M. Wt: 367.4 g/mol
InChI Key: CSTGLINPPDZWSD-UHFFFAOYSA-N
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Description

Benzyl(4-methylphenyl)diphenylphosphorane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a benzyl group, a 4-methylphenyl group, and two phenyl groups. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(4-methylphenyl)diphenylphosphorane typically involves the reaction of a phosphine with an appropriate benzyl halide. One common method is the reaction of triphenylphosphine with benzyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired phosphorane compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Benzyl(4-methylphenyl)diphenylphosphorane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphorane to phosphines.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphoranes depending on the nucleophile used.

Scientific Research Applications

Benzyl(4-methylphenyl)diphenylphosphorane has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl(4-methylphenyl)diphenylphosphorane involves its interaction with various molecular targets. The phosphorus atom in the compound can form bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

    Triphenylphosphine: Similar in structure but lacks the benzyl and 4-methylphenyl groups.

    Benzyltriphenylphosphonium chloride: Contains a benzyl group but differs in the counterion and overall structure.

    Diphenyl(4-methylphenyl)phosphine: Similar but lacks the benzyl group.

Uniqueness: Benzyl(4-methylphenyl)diphenylphosphorane is unique due to the combination of its substituents, which confer distinct reactivity and properties compared to other phosphoranes

Properties

CAS No.

13432-86-5

Molecular Formula

C26H24P+

Molecular Weight

367.4 g/mol

IUPAC Name

benzyl-(4-methylphenyl)-diphenylphosphanium

InChI

InChI=1S/C26H24P/c1-22-17-19-26(20-18-22)27(24-13-7-3-8-14-24,25-15-9-4-10-16-25)21-23-11-5-2-6-12-23/h2-20H,21H2,1H3/q+1

InChI Key

CSTGLINPPDZWSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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